11bH-Benzo(a)quinolizine, 1,2,3,4,6,7-hexahydro-2-alpha-amino-3-alpha-isobutyl-9,10-dimethoxy-, dihydrochloride
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Overview
Description
11bH-Benzo(a)quinolizine, 1,2,3,4,6,7-hexahydro-2-alpha-amino-3-alpha-isobutyl-9,10-dimethoxy-, dihydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by its hexahydrobenzoquinolizine core, which is substituted with amino, isobutyl, and dimethoxy groups. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11bH-Benzo(a)quinolizine derivatives typically involves multiple steps, starting from simpler organic molecules. One common method involves the acylation of 3-(3,4-dimethoxyphenethylamino) propionitrile with the chloride of various ethyl alkylhydrogenmalonates, followed by esterification to yield the corresponding diester-amides. These diester-amides are then cyclized by refluxing with phosphoryl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
11bH-Benzo(a)quinolizine derivatives undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the functional groups attached to the quinolizine core.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Sarett complex, Jones reagent, CrO3 in AcOH solution.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various alkylating agents and nucleophiles.
Major Products
The major products formed from these reactions include various substituted quinolizine derivatives, which can have different functional groups and enhanced properties.
Scientific Research Applications
11bH-Benzo(a)quinolizine derivatives have several scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Medicine: Investigated for their potential therapeutic effects, including as antipsychotic agents.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11bH-Benzo(a)quinolizine derivatives involves their interaction with various molecular targets. For example, some derivatives act as vesicular monoamine transporter 2 (VMAT2) inhibitors, depleting monoamine neurotransmitters like serotonin, norepinephrine, and dopamine from stores . This action is particularly relevant in the treatment of hyperkinetic movement disorders.
Comparison with Similar Compounds
Similar Compounds
Tetrabenazine: A VMAT2 inhibitor used in the treatment of hyperkinetic movement disorders.
Other Quinolizine Derivatives: Various derivatives with different substituents and functional groups.
Uniqueness
11bH-Benzo(a)quinolizine derivatives are unique due to their specific substitution pattern, which imparts distinct chemical and biological properties. The presence of amino, isobutyl, and dimethoxy groups, along with the dihydrochloride form, makes these compounds particularly interesting for research and potential therapeutic applications.
Properties
CAS No. |
39630-40-5 |
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Molecular Formula |
C19H32Cl2N2O2 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
(2R,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride |
InChI |
InChI=1S/C19H30N2O2.2ClH/c1-12(2)7-14-11-21-6-5-13-8-18(22-3)19(23-4)9-15(13)17(21)10-16(14)20;;/h8-9,12,14,16-17H,5-7,10-11,20H2,1-4H3;2*1H/t14-,16+,17-;;/m0../s1 |
InChI Key |
MQBWUUKPEZHKES-NWPGHJEMSA-N |
Isomeric SMILES |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@H]1N)OC)OC.Cl.Cl |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1N)OC)OC.Cl.Cl |
Origin of Product |
United States |
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